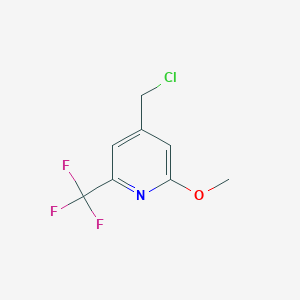

4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-3-5(4-9)2-6(13-7)8(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHESAUXZVXKAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101211940 | |

| Record name | 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227502-28-4 | |

| Record name | 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227502-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101211940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with pyridine derivatives bearing substituents that can be transformed into the desired groups. Common starting materials include:

- 2-methoxypyridine or its derivatives,

- 2-chloro-4-(trifluoromethyl)pyridine,

- Chloromethyl-substituted pyridines.

The trifluoromethyl group is typically introduced via halogen exchange or fluorination of trichloromethylpyridine precursors or by using trifluoromethylating agents.

Chloromethylation

The chloromethyl group at the 4-position is introduced through controlled chlorination or chloromethylation reactions. This step requires careful control of reaction conditions to avoid over-chlorination or side reactions.

Methoxylation

The 2-methoxy substituent is introduced either by direct substitution of a suitable leaving group (e.g., halogen) with methoxide or by starting with a methoxy-substituted pyridine derivative.

Detailed Synthetic Procedure Example

Based on patent literature and research findings, a typical preparation sequence can be outlined as follows:

Reaction Conditions and Optimization

- Temperature: Most reactions are conducted under mild to moderate temperatures (from -10°C to about 130°C depending on the step) to optimize yield and minimize decomposition.

- Pressure: Some fluorination steps involving anhydrous hydrogen fluoride require elevated pressures (up to 4.0 MPa) and temperatures up to 150°C.

- Catalysts: Use of catalysts such as antimony halides (SbCl2F3 and SbCl3F2) has been reported to improve fluorination efficiency.

- Solvents: Dichloromethane, toluene, and polar aprotic solvents are commonly used depending on the reaction phase and reagents.

Research Findings and Yield Data

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Halogen Exchange and Fluorination | Conversion of trichloromethylpyridine to trifluoromethylpyridine, then chloromethylation and methoxylation | High yield, scalable | Requires handling of hazardous reagents (e.g., anhydrous HF) |

| Pyridine Ring Construction from Trifluoromethyl Building Blocks | Assembly of pyridine ring from trifluoromethyl precursors, followed by functional group introduction | Potentially fewer steps | More complex synthesis, less common industrially |

| Direct Trifluoromethylation of Substituted Pyridines | Use of trifluoromethyl copper or similar reagents for substitution | Direct introduction of CF3 group | Requires expensive reagents, lower selectivity |

Chemical Reactions Analysis

4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is primarily attributed to the presence of the trifluoromethyl group and the pyridine ring. These structural features influence the compound’s interaction with biological targets and pathways. For instance, in agrochemicals, the compound interferes with the biochemical processes of pests, leading to their control . In pharmaceuticals, the compound’s mechanism of action depends on the specific drug it is incorporated into and its target pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Reactivity

2-Methoxy-6-(trifluoromethyl)pyridine (CAS 34486-18-5)

- Structure : Lacks the chloromethyl group at position 4, replaced by hydrogen.

- Properties : Reduced reactivity compared to the target compound due to the absence of a chloromethyl leaving group. Commonly used in ligand synthesis for catalysis .

- Key Difference : The absence of the chloromethyl group limits its utility in alkylation or cross-coupling reactions.

2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine (CAS 1196153-15-7)

- Structure : Chloro group at position 2, chloromethyl at 6, and trifluoromethyl at 4.

- Properties : The shifted chloromethyl group (position 6 vs. 4) alters regioselectivity in reactions. For example, nucleophilic substitution favors position 6 over 4 .

- Application : Used in pesticide intermediates, highlighting how substituent positioning affects biological activity.

Functional Group Variations

4-Chloro-2-phenyl-6-trifluoromethyl-pyrimidine (CAS 184109-83-9)

- Structure : Pyrimidine ring with phenyl and trifluoromethyl groups.

- The trifluoromethyl group enhances stability but reduces metabolic clearance .

- Key Difference : Pyrimidine vs. pyridine ring alters electronic properties and synthetic accessibility.

6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS 1805272-67-6)

Physicochemical and Economic Data Comparison

Notes:

- The target compound’s chloromethyl group at position 4 provides a reactive site absent in simpler trifluoromethylpyridines.

- Price data (from ) highlights the premium for specialized intermediates like 2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine (¥70,200/g).

Biological Activity

4-(Chloromethyl)-2-methoxy-6-(trifluoromethyl)pyridine is a compound belonging to the class of trifluoromethylpyridines. Its unique structural features, including a pyridine ring substituted with chloromethyl, methoxy, and trifluoromethyl groups, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chloromethyl group : Enhances reactivity and allows for nucleophilic substitution.

- Methoxy group : Increases lipophilicity and may influence biological interactions.

- Trifluoromethyl group : Contributes to metabolic stability and enhances binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Modulation : The compound has been shown to act as an inhibitor or modulator of enzymes involved in critical metabolic pathways. The trifluoromethyl group enhances the potency against specific enzyme targets, making it valuable in drug discovery and development.

- Agrochemical Applications : In agricultural contexts, it interferes with biochemical processes in pests, leading to effective pest control strategies.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Investigated for its potential against various pathogens, contributing to its application in developing antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as a chemotherapeutic agent .

Case Studies and Research Findings

A review of recent studies highlights the diverse applications and biological activities associated with this compound:

-

Enzyme Inhibition Studies :

- Inhibitory effects on specific enzymes were evaluated using various assays. For instance, the compound demonstrated significant inhibition of cyclooxygenases (COX), which are critical in inflammatory processes.

- A study reported an IC50 value for enzyme inhibition at concentrations comparable to established anti-inflammatory drugs .

- Cytotoxicity Assays :

-

Agrochemical Efficacy :

- Field studies have demonstrated the effectiveness of this compound as a herbicide and insecticide, with significant reductions in pest populations observed under controlled conditions.

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Application Area |

|---|---|---|---|

| This compound | Enzyme inhibition, Anticancer | 5 - 20 | Pharmaceuticals |

| Similar Trifluoromethyl Compounds | Varies by structure | Varies | Agrochemicals |

Q & A

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time.

- Purify intermediates via column chromatography or recrystallization.

- Monitor reaction progress with TLC or HPLC.

Basic Question: How can the structural integrity of this compound be validated?

Q. Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions (as done for related pyridine derivatives in ).

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the chloromethyl (-CH₂Cl), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups.

- Mass Spectrometry : Confirm molecular weight via HRMS or ESI-MS.

Advanced Question: How does the chloromethyl group influence biological activity, and what are strategies to address conflicting SAR data?

Q. Methodological Answer :

- Role of Chloromethyl Group : This group may enhance electrophilicity, enabling covalent binding to target enzymes (e.g., CYP1B1 inhibition in ).

- Data Contradictions : If SAR studies show inconsistent activity:

- Compare steric/electronic effects using computational tools (DFT or docking studies) .

- Test metabolites for stability (e.g., assess plasma concentration in rodent models, as in ).

Example :

In estrane-pyridine derivatives, C2-substituted pyridines showed 7.5× stronger CYP1B1 inhibition than C3/C4 analogs . Apply similar positional analysis to this compound.

Advanced Question: What computational methods predict interactions between this compound and enzymes like CYP1B1?

Q. Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with CYP1B1’s heme group. For example, pyridine-nitrogen–iron bonding was critical in estrane derivatives .

- DFT Calculations : Analyze charge distribution to identify reactive sites (e.g., trifluoromethyl’s electron-withdrawing effect) .

Q. Key Findings from Analogous Studies :

- Pyridine rings with electron-deficient substituents (e.g., -CF₃) enhance binding to hydrophobic enzyme pockets .

Advanced Question: How can metabolic stability be assessed for this compound?

Q. Methodological Answer :

- In Vitro Assays :

- Use liver microsomes (human/rat) to measure half-life.

- Monitor degradation via LC-MS.

- In Vivo Studies : Administer the compound to rodents and measure plasma concentration over time (as in ’s rat model).

Q. Methodological Answer :

- Standardize Assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols.

- Control Variables : Account for solvent effects (DMSO tolerance <1% v/v).

- Synergy Testing : Combine with known antibiotics to check for potentiation ( notes antimicrobial potential in related compounds).

Basic Question: What safety precautions are critical during synthesis?

Q. Methodological Answer :

- Handling Chloromethyl Group : Use fume hoods and PPE (gloves, goggles) due to alkylating agent risks .

- Waste Disposal : Segregate halogenated waste for professional treatment .

- Storage : Keep anhydrous under inert gas (N₂/Ar) to prevent hydrolysis.

Advanced Question: How does the trifluoromethyl group impact corrosion inhibition in metal-organic systems?

Q. Methodological Answer :

Q. Data from Pyridine Derivatives :

| Inhibitor | Inhibition Efficiency (%) | Adsorption Type |

|---|---|---|

| 2-CF₃-Pyridine | 98.6 | Chemisorption |

| Unsubstituted | 65.2 | Physisorption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.